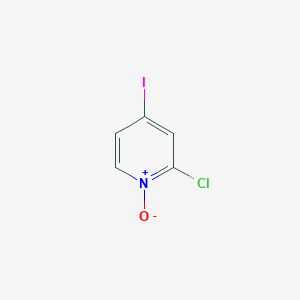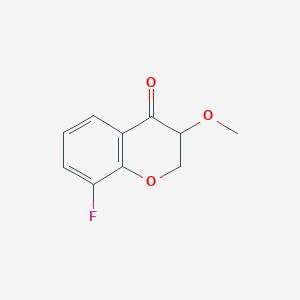![molecular formula C8H11NO4 B13052975 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)
2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Oxo-7-oxa-5-azaspiro[34]octan-5-yl)acetic acid is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by functional group transformations to introduce the acetic acid functionality.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid has several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules, this compound provides a versatile platform for exploring new chemical space.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
- 4-Oxa-7-azaspiro[2.5]octan-6-one
- 5-Oxa-7-azaspiro[3.4]octan-6-one
Uniqueness
2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutic agents.
Eigenschaften
Molekularformel |
C8H11NO4 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
2-(6-oxo-7-oxa-5-azaspiro[3.4]octan-5-yl)acetic acid |
InChI |
InChI=1S/C8H11NO4/c10-6(11)4-9-7(12)13-5-8(9)2-1-3-8/h1-5H2,(H,10,11) |
InChI-Schlüssel |
WHNWHHDZHLJFQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)COC(=O)N2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


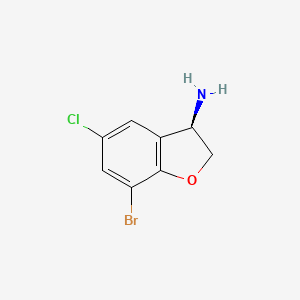
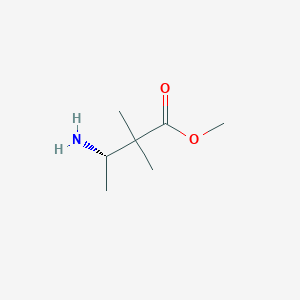
![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)
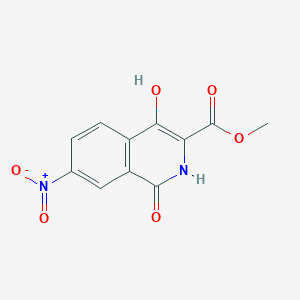
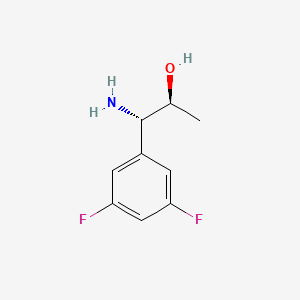
![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)
![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)

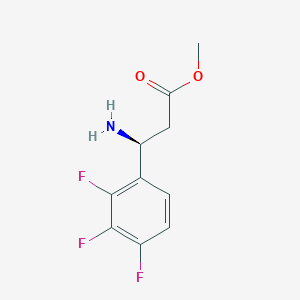

![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)
